2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole
Description
Properties
Molecular Formula |
C15H7ClF3NOS |
|---|---|
Molecular Weight |
341.7 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C15H7ClF3NOS/c16-14-20-13(15(17,18)19)12(22-14)11(21)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
PGMACTGXBPZOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=C(N=C(S3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Step 1 : Acylthiourea formation via condensation of 2-naphthoyl chloride with ammonium thiocyanate, followed by amine substitution.
- Step 2 : Cyclization with α-bromo-4-trifluoromethylacetophenone under ultrasound irradiation (40–50°C, 45–60 min), yielding the thiazole ring.
- Step 3 : Chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) at 0–25°C to introduce the 2-chloro substituent.
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Acetonitrile | 87–95 | |
| Temperature | 23–50°C | 88–92 | |
| Chlorinating Agent | N-Chlorosuccinimide | 71–87 |
Advantages : High atom economy; modular substitution.
Limitations : Requires strict control over halogenation to avoid over-chlorination.
Robinson–Gabriel Cyclization with Phosphorus Pentasulfide
This method leverages cyclodehydration of acylated thioureas using phosphorus pentasulfide (P₄S₁₀) to form the thiazole ring.
Synthetic Pathway
Performance Metrics
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst Loading | 1.2 eq P₄S₁₀ | 68 | 92 | |
| Solvent | Dimethylformamide (DMF) | 72 | 89 |
Advantages : Effective for electron-deficient substrates.
Limitations : High temperatures risk decomposition of trifluoromethyl groups.
Emerging Methods: Ultrasound-Assisted Synthesis
Recent advancements employ ultrasound irradiation to accelerate reaction kinetics and improve yields.
Case Study
- Substrate : N-(cyclohexylcarbamothioyl)-2-naphthamide.
- Conditions :
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 300 | 63 |
| Ultrasound-Assisted | 45 | 95 |
Advantages : Enhanced mass transfer; reduced byproduct formation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The naphthoyl group can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products with substituted amines or thiols.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Alcohols or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
The thiazole ring is a crucial structural motif in many bioactive compounds. The incorporation of trifluoromethyl and chloro groups enhances the pharmacological properties of thiazole derivatives.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The addition of the naphthoyl group is believed to enhance lipophilicity, improving cell membrane penetration and bioactivity .
Anticancer Properties
Thiazole derivatives are being investigated for their anticancer properties. Studies indicate that 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole can induce apoptosis in cancer cell lines by activating specific pathways involved in cell death . Case studies have reported its efficacy against human fibrosarcoma cells, showcasing its potential as a chemotherapeutic agent.
Agricultural Applications
The compound's unique structure also positions it as a candidate for agricultural applications, particularly as a pesticide or herbicide.
Pesticidal Activity
Thiazole derivatives have been explored for their insecticidal properties. Research indicates that compounds with similar structures can disrupt the nervous system of pests, leading to paralysis and death . The trifluoromethyl group is known to enhance the potency of such compounds.
Material Science
In addition to biological applications, 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole has potential uses in material science.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can be advantageous in developing efficient electronic devices .
Synthesis and Characterization
The synthesis of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Starting material + Reagent A | Heating under reflux | 85% |
| Step 2 | Intermediate + Reagent B | Stirring at room temperature | 75% |
| Final Step | Final intermediate + Reagent C | Vacuum distillation | 90% |
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The table below compares key structural features and properties of the target compound with analogous thiazoles:
Electronic and Steric Properties
- Trifluoromethyl Position: The CF₃ group at position 4 in the target compound (vs. position 5 in ) creates distinct electronic effects.
- Acyl vs. Carboxylate : The 2-naphthoyl group at C5 (target) introduces greater steric bulk compared to the carboxylate ester in , likely influencing binding pocket compatibility in biological targets.
- Amino vs.
Research Findings and Key Insights
Coplanarity and Conformation : Ethyl 2-phenyl-5-CF₃-thiazole-4-carboxylate exhibits near-coplanar thiazole and phenyl rings, except for the CF₃ and ethoxy groups. The target compound’s 2-naphthoyl group may adopt a perpendicular orientation to minimize steric clash, as seen in fluorophenyl-containing analogs .
Reactivity : Chloro substituents at C2 (target) increase electrophilicity, enabling nucleophilic aromatic substitution reactions, whereas NH₂ (DX653) permits further functionalization via diazotization .
Thermodynamic Stability: CF₃ groups generally enhance thermal stability. The target compound’s melting point is expected to exceed that of non-fluorinated analogs, similar to DX653 .
Biological Activity
2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring that incorporates a chlorine atom, a naphthoyl moiety, and a trifluoromethyl group. This unique structure contributes to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole is . The presence of the thiazole ring, which includes both sulfur and nitrogen atoms, enhances the compound's reactivity and potential biological interactions.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole exhibits significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole
| Microorganism | Activity (MIC μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Candida albicans | 25 |
The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its antifungal activity is particularly notable against Candida albicans.
Anticancer Activity
Studies have demonstrated that 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole possesses anticancer properties. It has been tested against various cancer cell lines, showing promising results.
Table 2: Anticancer Activity of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung) | 15 | |
| MCF7 (Breast) | 20 | |
| HeLa (Cervical) | 10 |
The compound exhibited varying degrees of sensitivity across different cancer cell lines, indicating its potential as a therapeutic agent in oncology.
The mechanism by which 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole exerts its biological effects involves interaction with specific biological targets. Studies suggest that it may inhibit key enzymes or disrupt cellular processes essential for microbial growth and cancer cell proliferation. Further research is needed to elucidate the precise pathways involved.
Comparative Analysis with Related Compounds
To understand the unique properties of 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole, it is useful to compare it with structurally related compounds.
Table 3: Comparison of Thiazole Derivatives
| Compound Name | Structure Characteristics | Key Biological Activities |
|---|---|---|
| 2-Chloro-4-methylthiazole | Lacks naphthoyl group; different activity profile | Moderate antibacterial activity |
| 5-(Naphthalen-2-yloxy)-1,3-thiazole | Contains ether linkage; varied solubility | Strong antifungal activity |
| 4-Trifluoromethylthiazole | Simpler structure; primarily electronic studies | Limited antimicrobial activity |
This comparative analysis highlights how the presence of specific substituents influences the biological activity of thiazole derivatives.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy Study : A study demonstrated that a series of thiazole derivatives showed significant antibacterial effects against resistant strains of Staphylococcus aureus. Among them, 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole was one of the most potent compounds tested .
- Cancer Treatment Trials : In vitro trials involving various cancer cell lines showed that compounds similar to 2-Chloro-5-(2-naphthoyl)-4-trifluoromethyl-1,3-thiazole exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
